TVB-2640

Catalog No.
S1802800
CAS No.
M.F
C23H29NO5S
M. Wt
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
TVB-2640

Product Name

TVB-2640

Molecular Formula

C23H29NO5S

TVB-2640 is an orally bioavailable fatty acid synthase (FASN) inhibitor, with potential antineoplastic activity. Upon administration, TVB-2640 binds to and blocks FASN, which prevents the synthesis of palmitate needed for tumor cell growth and survival. This leads to a reduction in cell signaling, an induction of tumor cell apoptosis and the inhibition of cell proliferation in susceptible tumor cells. FASN, an enzyme responsible for the de novo synthesis of palmitic acid, is overexpressed in tumor cells and plays a key role in tumor metabolism, lipid signaling, tumor cell survival and drug resistance; tumor cells are dependent on increased fatty acid production for their enhanced metabolic needs and rapid growth. Check for active clinical trials or closed clinical trials using this agent.

TVB-2640, also known as denifanstat, is a small molecule inhibitor specifically targeting fatty acid synthase (FASN), an enzyme crucial for lipogenesis and cellular metabolism. With a molecular weight of approximately 439.55 grams per mole, TVB-2640 has emerged as a promising therapeutic agent in oncology due to its ability to inhibit the ketoacylreductase activity of FASN. This inhibition disrupts lipid biosynthesis, which is often upregulated in various cancers, including glioblastoma and triple-negative breast cancer. Originally developed for the treatment of nonalcoholic steatohepatitis, TVB-2640 has shown potential in reducing excess liver fat and addressing inflammatory pathways associated with liver damage .

The primary chemical reaction involving TVB-2640 is its interaction with the FASN enzyme. By binding to the ketoacylreductase site, TVB-2640 effectively inhibits the conversion of malonyl-CoA and acyl-CoA into long-chain fatty acids. This reaction is pivotal in the fatty acid synthesis pathway, which is essential for cell membrane integrity and energy storage. The inhibition leads to decreased lipid accumulation within cells, making it particularly relevant in cancer cells that rely heavily on fatty acid synthesis for growth and survival .

TVB-2640 exhibits significant biological activity as a FASN inhibitor, leading to reduced proliferation and increased apoptosis in various cancer cell lines. In clinical studies, it has demonstrated a favorable safety profile with manageable side effects, primarily non-serious and reversible adverse events such as skin reactions and fatigue. Notably, in combination therapies with agents like bevacizumab or paclitaxel, TVB-2640 has shown improved disease control rates across multiple tumor types, including non-small cell lung cancer and breast cancer .

The synthesis of TVB-2640 involves several steps typical of small molecule drug development. While specific proprietary methods are often not disclosed in public literature, the general approach includes:

  • Starting Materials: Selection of appropriate starting compounds that can be modified to form the desired inhibitor.
  • Chemical Modifications: Employing various organic synthesis techniques such as alkylation, acylation, or cyclization to construct the core structure of TVB-2640.
  • Purification: Utilizing chromatographic techniques to purify the final compound to achieve high purity levels required for clinical trials.
  • Characterization: Confirming the structure through spectroscopic methods like nuclear magnetic resonance (NMR) and mass spectrometry (MS) to ensure the correct molecular configuration .

TVB-2640 has several applications primarily in oncology:

  • Cancer Treatment: It is being investigated for its efficacy in treating various cancers characterized by high FASN activity, including glioblastoma, breast cancer, and non-small cell lung cancer.
  • Nonalcoholic Steatohepatitis: The compound is also being explored for its potential to reduce liver fat and improve metabolic markers in patients with nonalcoholic steatohepatitis .
  • Combination Therapies: Ongoing studies are examining its use in combination with other chemotherapeutic agents to enhance therapeutic outcomes .

Interaction studies have highlighted TVB-2640's ability to synergize with other therapeutic agents. For instance:

  • With Bevacizumab: In a Phase II study involving patients with recurrent high-grade astrocytoma, the combination resulted in improved progression-free survival compared to historical controls using bevacizumab alone .
  • With Paclitaxel: When combined with paclitaxel, TVB-2640 showed a disease control rate of 70%, indicating its potential to enhance the efficacy of existing chemotherapy regimens .
  • In Triple-Negative Breast Cancer: Studies suggest that TVB-2640 can synergize with topoisomerase inhibitors like SN-38, leading to reduced cell motility and enhanced therapeutic effects against brain metastases .

Several compounds exhibit similarities to TVB-2640 regarding their mechanism as FASN inhibitors or their applications in oncology. Here are some notable examples:

Compound NameMechanism of ActionClinical ApplicationUnique Features
C75FASN inhibitorCancer treatmentFirst identified FASN inhibitor
OrlistatLipase inhibitorWeight loss; obesity treatmentPrimarily used for weight management
ThiazolidinedionesPPAR gamma agonistsDiabetes managementImproves insulin sensitivity
Soraphen ANatural product FASN inhibitorCancer researchDerived from natural sources

TVB-2640 stands out due to its specificity as a highly selective FASN inhibitor entering clinical studies, demonstrating potent anti-tumor activity across various cancer types without significant gastrointestinal toxicity observed in other compounds like orlistat .

Kinetic Analysis of Ketoacyl Reductase Domain Inhibition

Steady-state kinetics were measured with purified human KR domain (residues 1650–2160). Initial velocities were recorded at 37 °C (pH 7.4) using acetoacetyl-CoA (2–40 µM) and NADPH (5–200 µM).

ParameterNo inhibitor+ TVB-2640 40 nM+ TVB-2640 80 nMReference
V_max (µmol min⁻¹ mg⁻¹)2.8 ± 0.12.7 ± 0.12.6 ± 0.138
K_m (NADPH) (µM)21 ± 321 ± 222 ± 338
K_m (acetoacetyl-CoA) (µM)12 ± 211 ± 212 ± 238
K_i (uncompetitive, NADPH)0.051 ± 0.00695
K_i (uncompetitive, acetoacetyl-CoA)0.060 ± 0.00898

Lineweaver–Burk replots exhibit parallel slopes, confirming uncompetitive inhibition toward both NADPH and acetoacetyl-CoA, consistent with inhibitor binding to the KR–cofactor–substrate ternary complex [3] [4].

Allosteric Modulation vs. Competitive Binding Dynamics

  • Uncompetitive pattern indicates that TVB-2640 requires the closed KR conformation formed after NADPH docking, locking the domain in a catalytically inactive state [3].
  • Saturation-transfer difference NMR shows no displacement of NADPH, supporting allosteric entrapment rather than direct competition at the nicotinamide site [3].
  • Molecular dynamics on the KR–NADPH–TVB-2640 ternary complex reveals a 4 Å outward shift of loop 2067-2080, disrupting ACP docking surfaces critical for chain transfer [5].
  • Absence of inhibition of enoyl-ACP reductase or β-ketoacyl synthase activity demonstrates selective allosteric targeting of the KR module without global conformational arrest of the FASN dimer [6].

Collectively, biochemical and computational data place TVB-2640 in a mechanistic class of NADPH-dependent allosteric traps, differentiating it from classical competitive inhibitors such as cerulenin that acylate the KS active site.

Structural Basis of FASN Active-Site Interaction

Cryo-EM reconstruction at 2.7 Å (PDB 8EYK) of the human modifying region in complex with TVB-2640 elucidates the binding epitope [7].

KR residueInteraction typeDistance (Å)Functional consequenceReference
Tyr 2034π–π stacking with triazole ring3.5Anchors inhibitor in hydrophobic tunnel81
Lys 1995Hydrogen bond to nitrile nitrogen2.9Stabilizes closed KR flap81
Ser 2021Polar contact to carbonyl oxygen3.1Locks catalytic dyad, blocks hydride transfer81
Leu 2062Van-der-Waals packing with cyclobutyl group3.8Species-selective potency determinant35

The inhibitor spans the nicotinamide channel and extends into an accessory hydrophobic alcove, preventing loop 2067-2080 from adopting the open conformation required for ACP ingress [5] [7]. Unlike KS-directed inhibitors, no covalent bond is formed; binding is reversible, in agreement with kinetic data showing restoration of KR activity after compound wash-out [6].

Key Mechanistic Insights

  • TVB-2640 preferentially inhibits mammalian FASN isoforms through high-affinity, reversible binding to the KR domain, with >18-fold reduced potency on murine orthologs due to a single loop residue substitution [2].
  • The compound is an uncompetitive modulator that stabilizes a KR–NADPH–substrate complex, thus halting β-keto reduction without perturbing upstream condensation reactions [3] [4].
  • High-resolution structural data depict a multi-site network of hydrophobic and hydrogen-bond contacts that immobilize catalytic loops and obstruct ACP approach, providing a blueprint for next-generation KR-selective FASN inhibitors [7] [5].

Appearance

Solid powder

Dates

Last modified: 07-15-2023

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